N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-30(25,26)23-16-5-2-4-14(12-16)18-13-19(20-6-3-11-29-20)24(22-18)31(27,28)17-9-7-15(21)8-10-17/h2-12,19,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHBXBWTSDTUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials One common approach is the condensation of 4-chlorobenzenesulfonyl chloride with a furan derivative, followed by cyclization with a hydrazine derivative to form the dihydropyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up using continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide may act as inhibitors of specific enzymes involved in cancer metabolism. For instance, studies have shown that such compounds can inhibit the proliferation of cancer cells by targeting metabolic pathways critical for tumor growth.
2. Enzyme Inhibition
The compound's structure allows it to bind to various enzymes, potentially altering their activity. This inhibition can lead to downstream effects on cellular metabolism, making it a candidate for drug development aimed at diseases characterized by dysregulated enzyme activity .
3. Antimicrobial Properties
Compounds with similar sulfonamide structures have been noted for their antimicrobial properties. The sulfonamide group is known to interfere with bacterial folate synthesis, suggesting that this compound might exhibit similar effects against certain pathogens .
Materials Science Applications
1. Photovoltaic Devices
Recent studies have explored the use of sulfonyl compounds in enhancing the stability and efficiency of perovskite solar cells. This compound could serve as a passivation agent, improving the performance of solar cells by minimizing carrier losses at interfaces .
Case Studies
Mechanism of Action
The mechanism of action of N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline-sulfonamide hybrids exhibit diverse biological activities modulated by substituents on the pyrazoline core and aromatic rings. Below is a comparative analysis of key analogs:
Structural and Molecular Comparisons
Key Trends and Findings
The furan-2-yl group (electron-rich) contrasts with 2-fluorophenyl (electron-withdrawing) in ’s compound, which may alter π-π stacking interactions in enzyme binding pockets . ’s dimethylaminophenyl substituent introduces basicity, possibly improving solubility and membrane permeability .
Synthetic Methodologies :
- Pyrazoline derivatives are commonly synthesized via cyclocondensation of chalcones with hydrazines. Structural confirmation relies on spectroscopic techniques (NMR, HRMS) and crystallography (SHELXL) .
Biological Activity Correlations :
Biological Activity
N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including the pyrazole and furan moieties, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate architecture, which includes various functional groups that contribute to its chemical reactivity. The molecular formula is C20H18ClN3O5S with a molecular weight of approximately 447.9 g/mol. The presence of a chlorobenzenesulfonyl group enhances its biological activity by potentially influencing interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of intermediates : Starting with 4-chlorobenzenesulfonyl chloride and furan derivatives.
- Reaction conditions : Utilizing solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazolines have been tested against various bacterial strains and demonstrated promising results in inhibiting growth.
Anticancer Potential
Studies indicate that compounds containing sulfonamide groups can exhibit anticancer activity. For example, novel benzothiazole derivatives have shown effectiveness against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound under review may share similar pathways due to its structural characteristics.
Neuropharmacological Effects
A related class of compounds, specifically 2-pyrazoline derivatives, has demonstrated neuropharmacological potential, including antidepressant and anxiolytic effects. These derivatives were found to inhibit the MAO-A protein, which is crucial in managing depression and anxiety disorders . Given the structural similarities, this compound may also exhibit such properties.
Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of pyrazoline derivatives against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antibacterial agents .
Study 2: Anticancer Activity Assessment
In vitro tests on a series of sulfonamide derivatives revealed their effectiveness against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways . This suggests that this compound could be explored for similar anticancer properties.
Summary Table of Biological Activities
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis typically involves a multi-step route starting with the formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Subsequent sulfonylation using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) introduces the sulfonamide group. Critical parameters include:
- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocycle formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Advanced: How can flow chemistry improve the scalability and reproducibility of its synthesis?
Answer:
Flow chemistry enables precise control over reaction parameters (residence time, temperature, mixing) for intermediates prone to degradation. For example:
- Continuous sulfonylation : A microreactor setup with automated reagent delivery reduces exothermic side reactions and improves yield consistency .
- In-line analytics : UV-vis or FTIR monitoring of intermediates allows real-time adjustments, critical for maintaining regioselectivity in pyrazole formation .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- NMR : 1H/13C NMR confirms regiochemistry of the pyrazole ring and sulfonamide substitution patterns. Key signals include:
- Pyrazole protons: δ 3.5–4.5 ppm (diastereotopic H from the 4,5-dihydropyrazole) .
- Sulfonamide SO2 groups: δ 125–130 ppm in 13C NMR .
- FTIR : Stretching vibrations at ~1350 cm⁻¹ (S=O) and ~1150 cm⁻¹ (C-N) validate sulfonamide formation .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?
Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of:
- Pyrazole ring puckering : The 4,5-dihydropyrazole adopts a half-chair conformation, with dihedral angles between the pyrazole and aryl groups critical for biological activity .
- Sulfonamide geometry : Planarity of the –SO2–NH– group influences hydrogen-bonding interactions with target proteins .
Methodological note : Crystallize the compound in a 1:1 ethanol/water mixture and use SHELXL for refinement .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) measure IC50 against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase .
- Binding studies : Surface plasmon resonance (SPR) quantifies dissociation constants (KD) for receptor-ligand interactions .
Advanced: How can molecular docking and QSAR models predict its mechanism of action?
Answer:
- Docking (e.g., AutoDock Vina) : Simulates binding poses to COX-2, highlighting interactions between the sulfonamide group and Arg120/His90 residues .
- QSAR : Hammett substituent constants (σ) for the 4-chlorobenzenesulfonyl moiety correlate with inhibitory potency (R² > 0.85 in regression models) .
Basic: How to address conflicting data between computational and experimental solubility values?
Answer:
- Experimental validation : Use shake-flask method (HPLC quantification) in PBS (pH 7.4) at 25°C .
- Computational adjustment : Apply the General Solubility Equation (GSE) with corrected Abraham parameters for sulfonamides .
Advanced: What strategies resolve discrepancies in biological activity across structural analogs?
Answer:
- SAR analysis : Compare IC50 values of analogs with substituent variations (e.g., furan vs. thiophene). For example, furan’s electron-rich ring enhances π-π stacking with COX-2’s Tyr355 .
- Crystallographic overlay : Superimpose analog-protein co-crystals to identify steric clashes or altered hydrogen-bond networks .
Basic: How to optimize reaction yields in the final sulfonylation step?
Answer:
- Stoichiometry : Use 1.2 equivalents of 4-chlorobenzenesulfonyl chloride to drive the reaction to completion .
- Base selection : Triethylamine (2.5 eq.) outperforms pyridine in minimizing sulfonic acid byproducts .
Advanced: How can Multiwfn analyze charge distribution for reactivity prediction?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
